N-Dansylpsychosine

Description

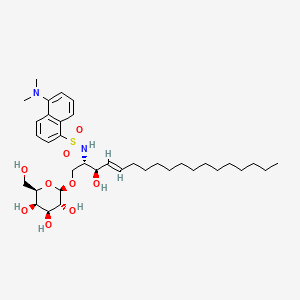

N-Dansylpsychosine is a fluorescently labeled derivative of psychosine (galactosylsphingosine), a lysosphingolipid implicated in lipid storage disorders such as Krabbe disease. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is conjugated to the psychosine backbone, enabling its use as a probe for studying lipid metabolism, intracellular trafficking, and enzyme activity in biomedical research.

Properties

CAS No. |

81566-72-5 |

|---|---|

Molecular Formula |

C36H58N2O9S |

Molecular Weight |

694.9 g/mol |

IUPAC Name |

5-(dimethylamino)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]naphthalene-1-sulfonamide |

InChI |

InChI=1S/C36H58N2O9S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-30(40)28(25-46-36-35(43)34(42)33(41)31(24-39)47-36)37-48(44,45)32-23-18-19-26-27(32)20-17-21-29(26)38(2)3/h16-23,28,30-31,33-37,39-43H,4-15,24-25H2,1-3H3/b22-16+/t28-,30+,31+,33-,34-,35+,36+/m0/s1 |

InChI Key |

UUSHBMDYLBNCEJ-JUBYPBCRSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)O |

Synonyms |

N-dansyl-psychosine N-dansylpsychosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Molecular Properties

| Compound | Molecular Formula | Average Mass (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound* | C₃₅H₅₈N₂O₈S | ~685 (estimated) | Not available | Dansyl, galactose, sphingosine |

| Dansyl Sarcosine | C₁₅H₁₈N₂O₄S | 322.38 | 72517-44-3 | Dansyl, sarcosine (N-methylglycine) |

| Dansyl-L-Serine | C₁₅H₁₈N₂O₅S | 338.38 | 13059-89-7 | Dansyl, serine hydroxyl group |

*Note: this compound’s molecular formula and mass are estimated based on psychosine (C₁₂H₂₃NO₈) and dansyl chloride (C₁₂H₁₂ClNO₂S) stoichiometry.

Key Observations :

- Backbone Diversity: this compound incorporates a sphingosine-galactose backbone, distinguishing it from dansyl amino acids like Dansyl Sarcosine, which feature peptide linkages .

- Fluorescent Properties : All dansyl derivatives share strong fluorescence under UV light, but emission spectra may vary due to differences in molecular environments (e.g., lipid vs. aqueous phases) .

Functional and Application Comparisons

Key Findings :

- This compound : Likely used in sphingolipidosis research due to psychosine’s role in Krabbe disease. Its dansyl tag allows real-time tracking in cellular assays, akin to dansyl-labeled sphingomyelins .

- Dansyl Amino Acids: Serve as versatile tools in peptide chemistry. For example, Dansyl Sarcosine’s methyl group enhances steric hindrance, making it useful for studying substrate specificity in proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.